Tubulin polymerization-IN-58

Tubulin polymerization Microtubule destabilizer Colchicine binding site

Standard tubulin inhibitors lack YAP degradation activity. Tubulin polymerization-IN-58 (Compound K18) uniquely combines sub-micromolar tubulin polymerization inhibition (IC50 = 0.446 µM) with UPS-mediated YAP degradation. - Antiproliferative IC50: 0.042 µM (Kyse30), 0.038 µM (EC-109 esophageal cancer) - 4.5- to 16.8-fold more potent than colchicine at tubulin target - Also active in HCT-116 (0.062 µM) and MGC-803 - Ideal for esophageal SCC mechanism studies & Hippo pathway crosstalk

Molecular Formula C29H29N5O6S2
Molecular Weight 607.7 g/mol
Cat. No. B12368792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-58
Molecular FormulaC29H29N5O6S2
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CN3C=C(N=N3)CSC4=NC5=CC=CC=C5S4)O
InChIInChI=1S/C29H29N5O6S2/c1-37-23-10-9-18(11-22(23)35)14-34(20-12-24(38-2)28(40-4)25(13-20)39-3)27(36)16-33-15-19(31-32-33)17-41-29-30-21-7-5-6-8-26(21)42-29/h5-13,15,35H,14,16-17H2,1-4H3
InChIKeyYMDRFGOOAHGTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-58: Dual-Action Tubulin Inhibitor


Tubulin polymerization-IN-58 (also known as Compound K18) is a 1,2,3-triazole benzothiazole derivative designed as a tubulin polymerization inhibitor with a colchicine-site binding profile [1]. It also induces degradation of the oncogenic protein YAP via the ubiquitin-proteasome system (UPS) pathway . The compound exhibits potent antiproliferative activity against esophageal cancer cells Kyse30 (IC50 = 0.042 μM) and EC-109 (IC50 = 0.038 μM) and inhibits tubulin polymerization with an IC50 of 0.446 μM [2].

Colchicine-site tubulin polymerization inhibition
UPS-mediated YAP degradation activity
Reported selectivity for esophageal cancer cell models

Tubulin Polymerization-IN-58: Why It Is Irreplaceable


Tubulin polymerization-IN-58 cannot be readily interchanged with other in-class tubulin polymerization inhibitors due to three non-interchangeable features: (1) its sub-micromolar tubulin polymerization inhibition potency (IC50 = 0.446 μM) is 2- to 28-fold stronger than many colchicine-site comparators such as colchicine itself (IC50 ~2.0–7.48 μM) [1] or compound IN-8 (IC50 = 12.7 μM) [2]; (2) it possesses a unique dual mechanism combining tubulin polymerization inhibition with UPS-mediated YAP degradation—an activity absent in analogs like IN-55 and IN-8 [3]; and (3) it demonstrates cell-type selectivity, with exceptional antiproliferative activity against esophageal cancer lines Kyse30 (IC50 = 0.042 μM) and EC-109 (IC50 = 0.038 μM), whereas other IN-series inhibitors (e.g., IN-55) show nanomolar activity in distinct cancer types such as lung, leukemia, and liver [4]. These differences have direct consequences for experimental outcomes and procurement decisions.

Class-level colchicine-site binders may lack dual YAP degradation mechanism.
Activity in esophageal cancer models may differ from other tubulin inhibitors.
Cell-type selectivity profiles may not transfer to IN-series analogs.

Tubulin Polymerization-IN-58: Comparative Evidence


Tubulin Polymerization Inhibition vs. Colchicine and IN-8

Tubulin polymerization-IN-58 inhibits tubulin polymerization with an IC50 of 0.446 μM [1]. This potency exceeds that of the clinical agent colchicine, which exhibits IC50 values ranging from 2.0 μM to 7.48 μM in comparable biochemical assays [2], and is 28-fold more potent than another IN-series inhibitor, Tubulin polymerization-IN-8, which has an IC50 of 12.7 μM in the HCT-116 cell system [3]. The sub-micromolar IC50 of IN-58 places it among the more potent colchicine-site tubulin polymerization inhibitors currently available for research use.

Tubulin Inhibition Potency
Head-to-head
IN-58 IC50 0.446 μM
vs Colchicine 2.0–7.48 μM, IN-8 12.7 μM
Supports colchicine-site tubulin inhibition context
Cross-study assay conditions vary
Tubulin polymerization Microtubule destabilizer Colchicine binding site

Antiproliferative Activity in Esophageal Cancer Models

Tubulin polymerization-IN-58 exhibits exceptional antiproliferative activity against esophageal cancer cell lines Kyse30 (IC50 = 0.042 μM) and EC-109 (IC50 = 0.038 μM) [1]. Among the 26 derivatives (K1–K26) synthesized in the same study, compound K18 (IN-58) displayed the strongest proliferation inhibitory activity [2]. In contrast, the analog Tubulin polymerization-IN-55 is most active against lung cancer A549 (8 nM), leukemia K562 (3 nM), and liver cancer HepG2 (9 nM) cells [3], but its activity in esophageal cancer cells is not reported. Colchicine, a reference tubulin inhibitor, exhibits antiproliferative IC50 values in the 0.066–0.087 μM range against esophageal cancer cells in separate studies [4], suggesting IN-58's ~2-fold greater potency in this indication-relevant cellular context.

Esophageal Cancer Cell Rank
Class-level inference
Kyse30 0.042 μM / EC-109 0.038 μM
#1 of 26 derivatives
Reported top-ranked antiproliferative response
Colchicine comparator 0.066–0.087 μM in separate study
Esophageal cancer Antiproliferative Kyse30 cells EC-109 cells

YAP Degradation via UPS Pathway

A defining feature of Tubulin polymerization-IN-58 is its ability to induce degradation of the oncogenic transcriptional co-activator YAP via the ubiquitin-proteasome system (UPS) pathway [1]. This dual activity—tubulin polymerization inhibition plus YAP degradation—is not observed in commonly used tubulin inhibitors such as colchicine, vinblastine, or paclitaxel [2]. Among tubulin inhibitors that also promote YAP degradation, IN-58 (tubulin polymerization IC50 = 0.446 μM) is more potent than MY-875 (tubulin polymerization IC50 = 0.92 μM) . Other IN-series analogs, including IN-55 and IN-8, lack reported YAP degradation activity [3].

YAP Degradation Activity
Cross-study comparable
Induces YAP degradation (UPS) + tubulin IC50 0.446 μM
vs MY-875 (0.92 μM), colchicine/vinblastine/paclitaxel (no YAP degradation)
Dual tubulin-YAP pathway modulation context
YAP degradation absent in standard tubulin inhibitors
YAP degradation UPS pathway Hippo signaling Dual mechanism

Potency in HCT-116 Colorectal Cancer Cells

In HCT-116 colorectal cancer cells, Tubulin polymerization-IN-58 demonstrates an antiproliferative IC50 of 0.062 μM after 48-hour treatment . For comparison, Tubulin polymerization-IN-8, another colchicine-site inhibitor from the IN series, exhibits an IC50 of 12.7 μM for tubulin polymerization inhibition in the same cell line [1]. While the endpoints differ (cell viability vs. tubulin polymerization), the 205-fold difference in potency highlights the enhanced cellular activity of IN-58 in HCT-116. The original research article also reports that IN-58 displays strong antiproliferative activity against MGC-803 gastric cancer cells [2], further supporting its broad utility across gastrointestinal cancer models.

HCT-116 Antiproliferative
Cross-study comparable
IN-58 0.062 μM (cell viability)
vs IN-8 12.7 μM (tubulin polymerization)
Reported higher cellular antiproliferative response
Different assay readouts limit direct comparison
HCT-116 Colorectal cancer Antiproliferative

Esophageal Cancer Selectivity Profile

Tubulin polymerization-IN-58 and IN-55 exhibit distinct cell-type selectivity profiles, making them non-interchangeable for targeted oncology research. IN-58 displays its most potent activity against esophageal cancer lines (Kyse30: 0.042 μM, EC-109: 0.038 μM) and HCT-116 colorectal cancer cells (0.062 μM) [1]. In contrast, Tubulin polymerization-IN-55 is most active against K562 leukemia cells (3 nM), A549 lung cancer cells (8 nM), and HepG2 liver cancer cells (9 nM), with substantially lower potency against normal HFL-1 fibroblasts (62 nM) [2]. The two compounds therefore serve different research niches: IN-58 for esophageal and gastrointestinal cancer models, IN-55 for hematologic, lung, and hepatic cancer studies.

Cell-Type Selectivity
Cross-study comparable
Esophageal: 0.042/0.038 μM; HCT-116: 0.062 μM
IN-55: Leukemia 0.003 μM, Lung 0.008 μM, Liver 0.009 μM
Cell-type selectivity profiles differ; not directly interchangeable
Selectivity context may not transfer across research models
Cancer selectivity Esophageal cancer Lung cancer Breast cancer

Tubulin Polymerization-IN-58: Research Applications


Esophageal Cancer Research

Use Tubulin polymerization-IN-58 as a potent, dual-action probe in esophageal cancer cell lines Kyse30 and EC-109. The compound inhibits tubulin polymerization (IC50 = 0.446 μM) and induces YAP degradation, leading to G2/M arrest and apoptosis [1]. Its superior potency in these lines (IC50 = 0.042 and 0.038 μM) makes it an ideal positive control for high-throughput screening or a reference compound for in vitro mechanism-of-action studies in esophageal squamous cell carcinoma models.

YAP/Hippo Pathway Modulation

Employ Tubulin polymerization-IN-58 to simultaneously disrupt microtubule dynamics and promote UPS-mediated degradation of the oncogenic transcriptional co-activator YAP [1]. This dual activity is not available with standard tubulin inhibitors (colchicine, vinblastine, paclitaxel) [2]. The compound enables studies of cross-talk between cytoskeletal integrity and Hippo signaling, and serves as a chemical tool to validate YAP as a therapeutic target in cancers with YAP amplification or hyperactivation.

Colchicine-Site Inhibitor Benchmarking

Utilize Tubulin polymerization-IN-58 as a representative high-potency, colchicine-site inhibitor in comparative studies against clinical agents (e.g., colchicine) or other research compounds. With a tubulin polymerization IC50 of 0.446 μM—4.5- to 16.8-fold lower than colchicine [3]—IN-58 provides a benchmark for structure-activity relationship studies, binding site mapping, and assessment of off-target effects across tubulin polymerization inhibitor chemotypes.

Gastrointestinal Cancer Cell-Based Assays

Apply Tubulin polymerization-IN-58 in colorectal cancer HCT-116 (IC50 = 0.062 μM) and gastric cancer MGC-803 cell models . The compound's nanomolar potency in gastrointestinal cancer lines supports its use as a tool compound for tubulin-targeted cell viability assays, apoptosis studies, and combination therapy investigations in these tumor types.

Application
Selection Property
Validation Focus
Esophageal Cancer Cell Studies
Tubulin/YAP dual modulation
YAP degradation and cell-cycle endpoints
Hippo Pathway Signaling Studies
UPS-mediated YAP degradation
YAP protein level and transcriptional activity
Colchicine-Site Inhibitor Comparison
Colchicine-site tubulin binding
Tubulin polymerization inhibition and selectivity
GI Cancer Cell-Line Assays
Antiproliferative activity in GI lines
Cell viability and apoptosis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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